3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 948291-86-9
VCID: VC15906024
InChI: InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C12H10Cl3N
Molecular Weight: 274.6 g/mol

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline

CAS No.: 948291-86-9

Cat. No.: VC15906024

Molecular Formula: C12H10Cl3N

Molecular Weight: 274.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline - 948291-86-9

Specification

CAS No. 948291-86-9
Molecular Formula C12H10Cl3N
Molecular Weight 274.6 g/mol
IUPAC Name 2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline
Standard InChI InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3
Standard InChI Key CQTCLEJTBSBQGG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is C₁₂H₁₀Cl₃N, with a molecular weight of 284.57 g/mol. Its structure integrates a quinoline backbone substituted with:

  • Two chlorine atoms at positions 2 and 6,

  • A methyl group at position 8,

  • A 2-chloroethyl chain at position 3.

This substitution pattern enhances lipophilicity compared to simpler chlorinated quinolines, potentially improving membrane permeability in biological systems .

Table 1: Comparative Structural Features of Selected Chlorinated Quinolines

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline2-Cl, 6-Cl, 8-CH₃, 3-(CH₂CH₂Cl)C₁₂H₁₀Cl₃N284.57
2,6-Dichloro-3-(chloromethyl)-8-methylquinoline2-Cl, 6-Cl, 8-CH₃, 3-(CH₂Cl)C₁₁H₈Cl₃N260.55
2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline2-Cl, 6-Cl, 8-CH₃, 3-(CH=CHNO₂)C₁₂H₈Cl₂N₂O₂283.11

The 2-chloroethyl group at position 3 distinguishes this compound from analogues with shorter chloromethyl or nitroethenyl substituents .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocols for 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline are documented in the reviewed literature, its preparation likely involves multi-step functionalization of a quinoline precursor. A plausible pathway, inferred from patent CN111377862B , includes:

  • Quinoline Core Formation:

    • Cyclization of 3-chloro-2-methylaniline with glycerol in concentrated sulfuric acid yields 7-chloro-8-methylquinoline .

    • Example reaction conditions: 120–140°C for 3–4 hours, yielding ~92% product .

  • Chlorination:

    • Subsequent chlorination at positions 2 and 6 using chlorine gas in dichlorobenzene at 80–120°C for 6–10 hours .

    • Catalysts such as azobisisobutyronitrile (AIBN) may accelerate radical-mediated chlorination .

  • Side-Chain Introduction:

    • Alkylation at position 3 with 2-chloroethyl groups via nucleophilic substitution or Friedel-Crafts reactions.

Table 2: Representative Chlorination Conditions for Quinoline Derivatives

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
7-Chloro-8-methylquinolineCl₂, AIBN1,2-Dichlorobenzene80–1206–1091–93
3-MethylquinolineCl₂, FeCl₃CCl₄25–401275

Chlorination efficiency depends on the electron-withdrawing effects of existing substituents, which activate specific positions for electrophilic attack .

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from analogues suggest:

  • Boiling Point: ~373°C (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .

  • Density: ~1.4 g/cm³, consistent with heavily chlorinated aromatics .

  • Lipophilicity: LogP ≈ 4.5–4.6, indicating high lipid solubility .

The 2-chloroethyl group may slightly reduce crystallinity compared to chloromethyl analogues, impacting formulation stability.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at positions 2 and 6 are susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivative synthesis. For example:

  • Reaction with piperazine yields diaminoquinolines with enhanced water solubility .

  • Thiol substitution at position 6 produces sulfhydryl-containing intermediates for conjugation .

Radical Reactions

The chlorinated ethyl side chain may participate in radical-mediated transformations, such as:

  • AIBN-initiated coupling with alkenes to form extended hydrocarbon chains .

  • Photochemical dechlorination under UV light .

CompoundTarget PathwayIC₅₀ (µM)
8-HydroxyquinolineMetal ion chelation10–50
ChloroquineHemozoin formation0.1–1
2,6-Dichloro-3-nitroquinolineTopoisomerase inhibition5–20

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds require harsh chlorination conditions (e.g., Cl₂ gas at high temperatures) . Transitioning to catalytic chlorination or flow chemistry could improve safety and scalability.

Toxicity Profiling

The compound’s potential for off-target alkylation necessitates rigorous in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) before therapeutic development.

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